molecular formula C15H14N6O2 B12176114 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Katalognummer: B12176114
Molekulargewicht: 310.31 g/mol
InChI-Schlüssel: CGBPKHGIAMDFIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a phthalazine moiety. It has been studied for its potential biological activities and its role as an inhibitor in various biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the cyclopropyl group. The final steps often involve the formation of the phthalazine ring and the carboxamide group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biochemical pathways.

    Medicine: Research has indicated its potential as a therapeutic agent for treating diseases related to its inhibitory activity.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes or proteins, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in certain diseases.

Vergleich Mit ähnlichen Verbindungen

    N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: can be compared with other triazole and phthalazine derivatives.

    Imidazo-triazine derivatives: These compounds share a similar triazole ring structure but differ in their overall molecular architecture.

    METTL3 inhibitory compounds: These compounds also act as enzyme inhibitors but target different molecular pathways.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential as a versatile inhibitor in various biochemical applications.

Eigenschaften

Molekularformel

C15H14N6O2

Molekulargewicht

310.31 g/mol

IUPAC-Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C15H14N6O2/c1-21-14(23)10-5-3-2-4-9(10)11(20-21)13(22)17-15-16-12(18-19-15)8-6-7-8/h2-5,8H,6-7H2,1H3,(H2,16,17,18,19,22)

InChI-Schlüssel

CGBPKHGIAMDFIA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.